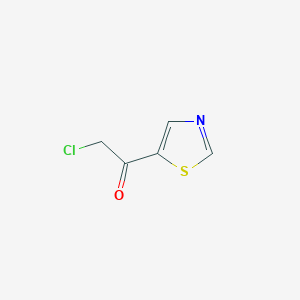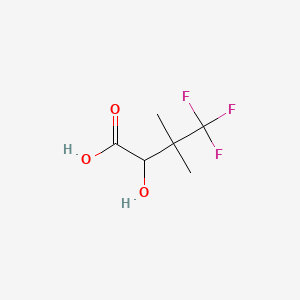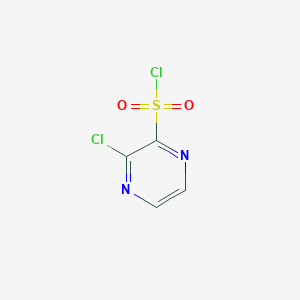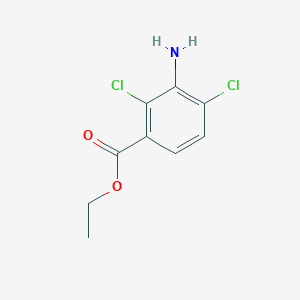
Chloromethyl 5-thiazolyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 5-thiazolyl ketone is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 5-thiazolyl ketone can be synthesized through the reaction of 1,3-dichloroacetone with amidinothioureas. The reaction typically involves equimolar amounts of these reactants, leading to the formation of (2-amino-5-thiazolyl) chloromethyl ketones in yields ranging from 20% to 40% . The presence of excess amidinothiourea in the reaction mixture can lead to the formation of bis thiazolyl ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as 1,3-dichloroacetone and amidinothioureas. The reaction conditions are optimized to maximize yield and purity, making the process suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 5-thiazolyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 5-thiazolyl ketone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including antibacterial, antifungal, antiviral, and antitumor agents.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of chloromethyl 5-thiazolyl ketone involves its ability to interact with biological macromolecules through covalent bonding. The chloromethyl group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various molecular targets and pathways, making the compound useful in the study of enzyme mechanisms and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar structure but without the chloromethyl and ketone groups.
Bisthiazole: Compounds containing two thiazole rings, often with enhanced biological activity.
Thiazolidine: A saturated derivative of thiazole with different chemical properties and biological activities.
Uniqueness
Chloromethyl 5-thiazolyl ketone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the chloromethyl group allows for selective substitution reactions, while the ketone group provides additional sites for chemical modification. This combination of features makes this compound a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H4ClNOS |
|---|---|
Molekulargewicht |
161.61 g/mol |
IUPAC-Name |
2-chloro-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H4ClNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2 |
InChI-Schlüssel |
KTKBLMSMVLOTAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=N1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)



![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)


![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)


